3-(2-fluoroethoxy)pyrrolidine
Description
Significance of Pyrrolidine (B122466) as a Privileged Scaffold in Ligand Design and Chemical Biology
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. pageplace.de The pyrrolidine ring is a quintessential example of such a scaffold. frontiersin.orgrsc.org Its significance stems from several key attributes:
Structural Versatility: The pyrrolidine ring can be readily functionalized at various positions, allowing for the creation of diverse molecular architectures. researchgate.netnih.gov This adaptability is crucial for exploring the vast chemical space in drug discovery and for fine-tuning the properties of a molecule to achieve desired biological effects. researchgate.netnih.gov
Three-Dimensionality: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional (3D) structure that can effectively probe the often complex and non-planar binding sites of biological macromolecules like proteins and nucleic acids. researchgate.netnih.govnih.gov This contrasts with flat, aromatic systems and allows for a greater exploration of pharmacophore space. nih.gov
Chirality: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. researchgate.netnih.gov This is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and safety profiles. researchgate.netnih.gov The ability to synthesize specific stereoisomers of pyrrolidine derivatives is a key strategy in modern drug design. rsc.org
Presence in Approved Drugs: The pyrrolidine scaffold is a core component of numerous drugs approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA), highlighting its proven track record in producing therapeutically valuable compounds. rsc.orgnih.gov These drugs target a wide range of diseases, including cancer, diabetes, infectious diseases, and central nervous system disorders. frontiersin.orgnih.govtandfonline.com
The combination of these features makes the pyrrolidine ring a highly sought-after building block in the design of new ligands and chemical probes to study and modulate biological processes. frontiersin.orgbohrium.com
| Attribute | Significance in Ligand Design and Chemical Biology |
|---|---|
| Structural Versatility | Allows for extensive functionalization and creation of diverse molecular libraries. researchgate.netnih.gov |
| Three-Dimensionality | Facilitates interaction with complex biological binding sites. researchgate.netnih.govnih.gov |
| Chirality | Enables the development of stereospecific drugs with improved efficacy and safety. researchgate.netnih.gov |
| Proven Therapeutic Value | Core structure in numerous FDA-approved drugs for various diseases. rsc.orgnih.gov |
Conformational Characteristics and Stereochemical Implications of the Pyrrolidine Ring in Molecular Recognition
The non-planar nature of the pyrrolidine ring gives rise to distinct conformational preferences that are critical for its role in molecular recognition. researchgate.netnih.gov The five-membered ring is not flat but exists in puckered conformations, a phenomenon known as "pseudorotation." researchgate.netnih.govnih.gov
The two most common conformations are the envelope (or C-exo and C-endo) and twist conformations. In the context of substituted pyrrolidines, particularly proline derivatives, the Cγ-endo and Cγ-exo envelope conformations are predominant. acs.orgfrontiersin.org In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. acs.orgfrontiersin.org
The specific puckering of the pyrrolidine ring can be influenced by the nature and stereochemistry of substituents on the ring. acs.orgnih.gov For instance, the introduction of substituents can lock the ring into a specific conformation, thereby pre-organizing the molecule for binding to its biological target. nih.gov This conformational control is a powerful tool in rational drug design, as it can enhance binding affinity and selectivity. nih.gov
The stereochemistry of the pyrrolidine ring has profound implications for molecular recognition. researchgate.netnih.gov The spatial arrangement of substituents on the chiral centers of the ring dictates how the molecule interacts with its biological partner. jst.go.jp Enzymes and receptors are themselves chiral, and thus they often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer over another. researchgate.netnih.gov This is why the synthesis of enantiomerically pure pyrrolidine derivatives is a major focus in medicinal chemistry. rsc.orgresearchgate.net
Overview of Fluorinated Pyrrolidine Derivatives in Contemporary Research
The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. acs.org Fluorinated pyrrolidine derivatives have emerged as a particularly interesting class of compounds in contemporary research. ontosight.airesearchgate.netnih.gov
The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can impart several advantages to a pyrrolidine-based molecule: acs.org
Modulation of Physicochemical Properties: Fluorination can alter key physicochemical properties such as lipophilicity (logP) and basicity (pKa). researchgate.net These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolism, leading to increased metabolic stability and a longer duration of action. acs.org
Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency. ontosight.ai
Conformational Control: The introduction of fluorine can influence the conformational preferences of the pyrrolidine ring, which can be exploited to optimize interactions with a target protein. nih.gov
Research into fluorinated pyrrolidine derivatives has yielded compounds with a wide range of biological activities, including as enzyme inhibitors and receptor modulators. ontosight.ainih.govmdpi.com For example, fluorinated pyrrolidines have been investigated as inhibitors of carbonic anhydrases and for their potential in treating neurological disorders and cancer. ontosight.ainih.gov The synthesis of these compounds often involves specialized fluorination techniques or the use of fluorinated building blocks. researchgate.netbohrium.comnuph.edu.ua
| Property | Effect of Fluorination |
|---|---|
| Physicochemical Properties | Alters lipophilicity and basicity, impacting ADME profile. researchgate.net |
| Metabolic Stability | Increases stability by blocking metabolic sites. acs.org |
| Binding Affinity | Can enhance binding to biological targets through favorable interactions. ontosight.ai |
| Conformation | Influences the puckering of the pyrrolidine ring. nih.gov |
Contextualizing 3-(2-Fluoroethoxy)pyrrolidine within Pyrrolidine-Based Research Architectures
The chemical compound this compound is a specific example of a fluorinated pyrrolidine derivative. smolecule.combldpharm.com Its structure consists of a central pyrrolidine ring substituted at the 3-position with a 2-fluoroethoxy group. This particular substitution pattern places it within the broader context of research focused on exploring the impact of fluorinated side chains on the properties of the pyrrolidine scaffold.
While specific research findings on this compound itself are not extensively detailed in the public domain, its constituent parts suggest its potential utility as a building block in medicinal chemistry. smolecule.com The pyrrolidine core provides the foundational three-dimensional structure and potential for stereochemical diversity. researchgate.netnih.gov The 2-fluoroethoxy side chain introduces a fluorine atom, which can modulate the molecule's physicochemical and pharmacological properties. acs.orgsmolecule.com
The synthesis of this compound would likely involve the reaction of a suitable pyrrolidine precursor with a 2-fluoroethoxy-containing reagent. smolecule.com The hydrochloride salt of this compound is also available, which is often used to improve the stability and handling of amine-containing compounds. smolecule.combldpharm.com
Compounds incorporating the 2-fluoroethoxy group attached to a heterocyclic scaffold have been investigated in various research areas. For example, molecules containing a 2-fluoroethoxy group have been explored as radiotracers for positron emission tomography (PET) imaging of biological targets such as phosphodiesterase 10A and caspase-3. mdpi.comnih.govnih.gov This suggests that the 2-fluoroethoxy moiety is well-tolerated in biological systems and can be a useful component in the design of bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
1220172-58-6 |
|---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)pyrrolidine |
InChI |
InChI=1S/C6H12FNO/c7-2-4-9-6-1-3-8-5-6/h6,8H,1-5H2 |
InChI Key |
JMKXTRKMPOAPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCCF |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 3 2 Fluoroethoxy Pyrrolidine and Its Derivatives
Strategic Approaches to the Synthesis of Pyrrolidine (B122466) Ring Systems
The construction of the pyrrolidine core can be broadly categorized into two main strategies: the de novo construction of the ring from precursors and the functionalization of a pre-existing pyrrolidine ring. researchgate.netmdpi.com The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. nih.gov
The synthesis of the pyrrolidine skeleton can be achieved from either acyclic or cyclic starting materials, with each approach offering distinct advantages. researchgate.net
From Cyclic Precursors: The use of pre-existing cyclic compounds is a dominant strategy in pyrrolidine synthesis. mdpi.comresearchgate.net Chiral molecules from nature's "chiral pool," such as the amino acids L-proline and L-4-hydroxyproline, are frequently used as inexpensive and readily available starting materials. mdpi.comresearchgate.net These precursors already contain a pyrrolidine ring and one or more stereocenters, providing a straightforward entry into enantiomerically pure target molecules. mdpi.com Synthetic manipulations typically involve modifying the existing functional groups on the ring. For instance, (S)-prolinol, derived from the reduction of proline, is a common starting point for numerous pharmaceutical agents. mdpi.com
More novel approaches include the ring contraction of readily available pyridine (B92270) derivatives to afford highly functionalized pyrrolidines. osaka-u.ac.jp This method can provide access to complex pyrrolidine skeletons that may be difficult to obtain through other routes. osaka-u.ac.jp
From Acyclic Precursors: While less common, the construction of the pyrrolidine ring from linear, acyclic molecules is a powerful strategy that allows for the introduction of diverse substituents during the ring-forming step. mdpi.comresearchgate.net This approach is fundamentally different as it involves the formation of the heterocyclic core through cyclization. mdpi.com Key methods include:
1,3-Dipolar Cycloaddition: This reaction, often involving azomethine ylides and an alkene (dipolarophile), is a highly effective method for constructing the pyrrolidine framework, capable of generating multiple stereocenters in a single step. rsc.orgsci-hub.seacs.org
Intramolecular Cyclization: These reactions can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond to form the five-membered ring. osaka-u.ac.jp
Anionic (3+2) Cycloaddition: The reaction of a 2-azaallyl anion with an olefin provides a direct route to the pyrrolidine ring system. umich.edu
Table 1: Comparison of Pyrrolidine Ring Synthesis Strategies
| Strategy | Precursors | Advantages | Disadvantages | Key Methodologies |
|---|---|---|---|---|
| From Cyclic Precursors | Proline, 4-Hydroxyproline, Pyridines | Access to optically pure compounds, readily available starting materials. mdpi.comresearchgate.net | Substitution patterns may be limited by the precursor. | Functional group interconversion, Ring contraction. osaka-u.ac.jp |
| From Acyclic Precursors | Amino acids, Alkenyl amines | High flexibility in introducing substituents, potential for complex substitution patterns. mdpi.com | May require development of stereoselective cyclization methods. mdpi.com | 1,3-Dipolar cycloaddition, Intramolecular cyclization, Aza-Michael addition. rsc.orgsci-hub.sewhiterose.ac.uk |
A widely employed synthetic route involves the modification of an already constructed pyrrolidine ring. nih.govmdpi.com This is particularly common when starting with derivatives of proline or 4-hydroxyproline, where the core scaffold is already in place. researchgate.net This strategy allows chemists to leverage the inherent stereochemistry of the starting material to produce enantiomerically pure products. mdpi.com
Functionalization can occur at various positions on the ring. For example, the nitrogen atom can be readily alkylated or acylated, while the carbon atoms can be modified through a variety of C-H functionalization or cross-coupling reactions. thieme-connect.com A notable example is the doubly stereoconvergent, nickel-catalyzed Negishi cross-coupling between a zincated N-Boc-pyrrolidine and secondary alkyl iodides, which allows for the controlled formation of vicinal stereocenters. thieme-connect.com
Synthesis of 3-(2-Fluoroethoxy)pyrrolidine and Related Fluoroethoxy-Containing Moieties
The introduction of a fluoroethoxy group into molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. The synthesis of this compound serves as a case study for the combination of pyrrolidine functionalization and side-chain installation.
The 2-fluoroethoxy moiety is typically prepared and introduced through multi-step sequences. A common method involves the etherification of a hydroxyl group with a suitable fluoroalkylating agent. For instance, a key reagent such as 2-fluoroethyl tosylate can be synthesized and then used to alkylate a hydroxyl group on a precursor molecule. nih.govmdpi.com Another approach is the direct nucleophilic fluorination of a precursor containing a leaving group, such as a mesylate or tosylate, on a hydroxyethyl (B10761427) side chain. nih.gov
Table 2: Key Reagents in the Synthesis of the 2-Fluoroethoxy Side Chain
| Reagent Type | Specific Example | Purpose | Reference |
|---|---|---|---|
| Alkylating Agent | 2-Fluoroethyl tosylate | Transfers the fluoroethyl group to a nucleophile (e.g., an alcohol). | nih.govmdpi.com |
| Fluorinating Agent | Potassium fluoride (B91410) (often with a cryptand like Kryptofix 2.2.2) | Replaces a leaving group (e.g., tosylate, mesylate) with fluoride. | mdpi.comuit.no |
| Starting Material | Ethylene glycol | Can be mono-protected and then converted to a fluoroethyl precursor. | mdpi.com |
The synthesis of this compound is typically achieved by introducing the pre-formed fluoroethoxy side chain onto a pyrrolidine core. A common method is the Williamson ether synthesis, a classic nucleophilic substitution reaction. matanginicollege.ac.ingatech.edu
In a representative synthesis, a protected form of 3-hydroxypyrrolidine, such as N-Boc-(R)-3-hydroxypyrrolidine or its (S)-enantiomer, is used as the starting material. nih.gov The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks a fluoroethylating agent, like 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, displacing the leaving group (bromide or tosylate) to form the desired ether linkage. nih.gov The final step involves the removal of the N-Boc protecting group, typically under acidic conditions, to yield this compound. nih.gov
Table 3: Representative Reaction Conditions for the Synthesis of N-Boc-3-(2-fluoroethoxy)pyrrolidine
| Step | Reagents | Solvent | Purpose | Reference |
|---|---|---|---|---|
| Deprotonation | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Forms the nucleophilic alkoxide from 3-hydroxypyrrolidine. | nih.gov |
| Alkylation | 1-Bromo-2-fluoroethane or 2-Fluoroethyl tosylate | Dimethylformamide (DMF) | Introduces the 2-fluoroethoxy side chain via SN2 reaction. | nih.gov |
| Deprotection | Trifluoroacetic Acid (CF3COOH) | Dichloromethane (DCM) | Removes the Boc protecting group to yield the final amine. | nih.gov |
The stereochemistry of the pyrrolidine ring is often crucial for its biological activity, as different stereoisomers can exhibit vastly different interactions with chiral biological targets like proteins. nih.govresearchgate.net Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
For this compound, stereocontrol is most directly achieved by starting with an enantiomerically pure precursor, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine. nih.gov Since the Williamson ether synthesis does not affect the stereocenter at the C3 position, the stereochemistry of the starting material is directly translated to the product.
More broadly, a variety of methods have been developed for the asymmetric synthesis of pyrrolidine derivatives:
Catalytic Asymmetric Reactions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for creating enantiomerically enriched pyrrolidines with multiple stereocenters. rsc.orgmdpi.com Chiral catalysts can also be used in kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of enantiomers. whiterose.ac.uk
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a reaction, after which it is removed. nih.gov
Substrate Control: As seen in the synthesis of this compound, using a starting material from the chiral pool, like proline or its derivatives, provides an efficient way to access optically pure compounds. mdpi.comresearchgate.net
The development of these stereoselective methods is crucial for enabling access to the specific stereoisomers of pyrrolidine derivatives required for pharmaceutical research and development. nih.govacs.org
Radiosynthesis of F-18 Labeled this compound Derivatives for Research Probes
The development of positron emission tomography (PET) radiotracers often involves the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F). frontiersin.orgacs.org With its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, ¹⁸F is well-suited for synthesizing radiopharmaceuticals for clinical and preclinical research. frontiersin.orgacs.orgresearchgate.net The radiosynthesis of ¹⁸F-labeled this compound derivatives leverages this isotope to create probes for in vivo imaging studies.
Nucleophilic Fluorination Methods for F-18 Incorporation
The most prevalent method for introducing ¹⁸F into organic molecules is through nucleophilic substitution. nih.gov This typically involves the displacement of a good leaving group, such as a tosylate or mesylate, by the [¹⁸F]fluoride ion. nih.govnih.gov In the context of synthesizing ¹⁸F-labeled this compound derivatives, a common strategy is the ¹⁸F-fluoroethylation of a precursor molecule. researchgate.netrsc.org This can be achieved directly by reacting a precursor containing a hydroxy group with 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). researchgate.netresearchgate.net
The synthesis of [¹⁸F]FEtOTs itself is a well-established procedure, often starting from the corresponding bis-tosylated or brominated alkanes and reacting them with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix K222 and a base such as potassium carbonate. rsc.org This indirect, two-step approach involves the initial production and purification of the [¹⁸F]fluoroethylating agent, which is then reacted with the pyrrolidine-containing precursor. researchgate.net Alternatively, a one-step method can be employed where a precursor already containing the 2-tosyloxyethoxy group is directly reacted with [¹⁸F]fluoride. researchgate.net
Challenges in nucleophilic fluorination include the need for anhydrous conditions, as water can significantly reduce the reactivity of the [¹⁸F]fluoride ion. frontiersin.org High temperatures are also often required, which can lead to the decomposition of sensitive precursors. mdpi.com
Precursor Design and Optimization for Radiochemical Yield and Purity
The design of the precursor molecule is critical for achieving high radiochemical yield (RCY) and purity of the final ¹⁸F-labeled product. The choice of leaving group is a key consideration. For instance, studies have shown that nosylated precursors can be more favorable for radiofluorination than their mesylated or tosylated counterparts. nih.gov
Protecting groups are often necessary to prevent unwanted side reactions at other functional groups within the precursor molecule during the radiolabeling step. nih.gov The selection of these protecting groups is crucial, as they must be stable under the labeling conditions but easily removable afterward. For example, the use of a 3-N-Boc protecting group in the synthesis of [¹⁸F]FLT precursors avoided issues associated with deprotection using ceric ammonium (B1175870) nitrate. nih.gov
Optimization of reaction conditions, such as solvent, temperature, and reaction time, is also essential. mdpi.com For example, the radiosynthesis of [¹⁸F]FPEB was attempted with various precursors, including chloro-, nitro-, and sulfonium (B1226848) salt derivatives, with the sulfonium salt precursor providing the highest radiochemical yield. mdpi.com The use of automated synthesis modules can help to standardize the process and improve reproducibility, although translation from manual to automated synthesis can sometimes result in lower yields due to losses in tubing and reaction vessels. mdpi.com
Challenges and Innovations in F-18 Radiochemistry for Pyrrolidine Scaffolds
The pyrrolidine scaffold, while a valuable component in many biologically active molecules, can present specific challenges in ¹⁸F-radiochemistry. acs.org The inherent basicity of the pyrrolidine nitrogen can interfere with the nucleophilic fluorination process. Therefore, protection of the nitrogen atom is often a necessary step in the precursor synthesis. acs.org
Late-stage fluorination, where the ¹⁸F-label is introduced at the final or penultimate step of the synthesis, is highly desirable to minimize the handling of radioactive materials and maximize the specific activity of the final product. nih.gov However, achieving efficient late-stage fluorination can be challenging, particularly for complex molecules. nih.gov
Innovations in ¹⁸F-radiochemistry are continually being developed to address these challenges. These include the development of new fluorination reagents and methodologies that proceed under milder conditions. nih.gov For example, methods for the direct ¹⁸F-labeling of peptides via nucleophilic aromatic substitution have been reported. nih.gov Additionally, the use of microfluidic devices and automated synthesis platforms is becoming more common, allowing for more precise control over reaction parameters and leading to improved radiochemical yields and purity. cas.cn
Derivatization and Analog Synthesis of this compound
The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives and analogs. These modifications are often aimed at exploring structure-activity relationships and developing compounds with improved pharmacological properties.
Incorporation into Complex Molecular Frameworks (e.g., Isatin (B1672199) Derivatives, Quinazolines, Piperazines)
The this compound moiety has been successfully incorporated into various complex molecular frameworks, leading to the discovery of compounds with interesting biological activities.
Isatin Derivatives: The isatin scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The this compound group has been attached to the isatin core, often at the 5-position via a sulfonyl linker. researchgate.netnih.govgoogle.com For example, (S)-1-(4-(2-fluoroethoxy)benzyl)-5-[1-(2-phenoxymethylpyrrolidinyl)sulfonyl]isatin was synthesized as a potential PET imaging agent for apoptosis. nih.gov The synthesis typically involves the alkylation of the isatin nitrogen with a suitable benzyl (B1604629) halide derivative. nih.gov
Quinazolines: Quinazoline (B50416) derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net The this compound moiety has been incorporated into quinazoline-based structures, such as in the development of phosphodiesterase 10A (PDE10A) inhibitors. researchgate.net The synthesis of these compounds can involve the reaction of a 7-hydroxyquinazoline precursor with 2-[¹⁸F]fluoroethyl-4-tosylate. researchgate.net
Piperazines: Piperazine (B1678402) is a common scaffold in drug discovery, often used to link different pharmacophores. nih.govfda.govacs.orgresearchgate.net While direct examples of combining this compound with a piperazine ring were not found in the provided search results, the general principles of amine chemistry suggest that the pyrrolidine nitrogen could be functionalized with a piperazine-containing substituent, or vice versa, to create novel hybrid molecules.
The following table provides examples of complex molecular frameworks incorporating the pyrrolidine moiety.
| Framework | Example Compound | Synthetic Approach |
| Isatin | (S)-1-(4-(2-fluoroethoxy)benzyl)-5-[1-(2-phenoxymethylpyrrolidinyl)sulfonyl]isatin | Alkylation of the isatin nitrogen with 4-(2-fluoroethoxy)benzyl bromide. nih.gov |
| Quinazoline | 7-(2-[¹⁸F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline | Nucleophilic substitution of a 7-hydroxyquinazoline precursor with 2-[¹⁸F]fluoroethyl-4-tosylate. researchgate.net |
Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies often involve systematic modifications at various positions of the pyrrolidine ring and the attached substituents. nih.govnih.gov
Modifications to the pyrrolidine ring itself, such as substitutions at the nitrogen or carbon atoms, can significantly impact the biological profile of the resulting compounds. The stereochemistry of the pyrrolidine ring is also a critical determinant of pharmacological activity, as biological targets are often chiral.
In the context of isatin-based caspase inhibitors, for example, SAR studies have explored the effect of different substituents on the pyrrolidine ring and the isatin nitrogen. researchgate.net These studies have shown that even small changes, such as the introduction of a fluorine atom at the 4-position of the pyrrolidine ring, can influence the inhibitory potency of the compounds. researchgate.net
Similarly, for quinazoline-based PDE10A inhibitors, the fluoroethoxy substitution at the 7-position of the quinazoline ring was found to improve metabolic stability compared to the lead structure. researchgate.net
The following table summarizes key SAR findings for pyrrolidine derivatives.
| Molecular Scaffold | Modification | Impact on Activity/Properties |
| Pyrrolidine | N-alkylation | Can be detrimental to binding affinity in some cases. researchgate.net |
| Pyrrolidine | O-alkylation | Can lead to higher binding affinities compared to N-alkylation. researchgate.net |
| Isatin-pyrrolidine | Fluorination at pyrrolidine C4 | Can influence inhibitory potency against caspases. researchgate.net |
| Quinazoline-pyrrolidine | Fluoroethoxy substitution | Improved metabolic stability. researchgate.net |
These systematic modifications and the resulting SAR data are invaluable for the rational design of new and improved therapeutic agents and imaging probes based on the this compound scaffold.
Mechanistic Investigations and Biological Target Interactions of 3 2 Fluoroethoxy Pyrrolidine Derivatives
Enzyme Inhibition Studies and Mechanism of Action
Derivatives of 3-(2-fluoroethoxy)pyrrolidine have been extensively studied as inhibitors of several key enzymes implicated in various disease states. These studies have provided valuable insights into their mechanisms of action and the structural features that govern their potency and selectivity.
Caspase-3 and Caspase-7 Inhibition by Pyrrolidinyl-Isatin Sulfonamides
Dysregulation of apoptosis, or programmed cell death, is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Caspases, a family of cysteine proteases, play a crucial role in the execution of apoptosis, with caspase-3 and caspase-7 being key effector enzymes. nih.gov Isatin (B1672199) sulfonamides have emerged as a significant class of non-peptidic, potent, and selective inhibitors of these caspases. researchgate.net
The introduction of a fluoro-functionalized pyrrolidine (B122466) ring, specifically the this compound moiety, into the isatin sulfonamide scaffold has been a successful strategy to enhance inhibitory activity. nih.gov These compounds interact with the S2 subsite of the caspase active site, a departure from peptide-based inhibitors that typically target the S1 aspartic acid binding pocket. researchgate.net This unique binding mode contributes to their selectivity for caspases-3 and -7 over other caspases. researchgate.net
Research has demonstrated that new side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins exhibit high inhibition potencies for caspases-3 and -7, with IC50 values reaching as low as 30 nM and 37 nM, respectively. nih.gov The fluorine atom in the 2-fluoroethoxy side chain can modulate the electronic properties and conformational preferences of the molecule, leading to optimized interactions with the enzyme's active site. These potent inhibitors are not only valuable as potential therapeutic agents for apoptosis-related diseases but are also being explored as imaging agents for positron-emission tomography (PET) to visualize and monitor apoptotic processes in vivo. researchgate.net
Table 1: Inhibition of Caspases by Pyrrolidinyl-Isatin Sulfonamides
| Compound Class | Target Enzyme | IC50 (nM) |
|---|---|---|
| Fluoro-functionalized pyrrolidinyl sulfonyl isatins | Caspase-3 | up to 30 |
Phosphodiesterase (PDE) Inhibition by Pyrrolidinyl-Quinazoline Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov PDE10A, in particular, is highly expressed in the brain and is a key enzyme in the regulation of neurotransmission, making it an attractive target for the treatment of neurological and psychiatric disorders. nih.gov
Derivatives of this compound have been incorporated into quinazoline-based scaffolds to develop inhibitors of PDE10A. nih.gov One such derivative, (R)-7-(2-fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline, demonstrated a notable inhibitory potency with a Ki value of 53 nM for PDE10A. nih.gov The development of radiolabeled versions of these compounds, such as those incorporating fluorine-18 (B77423), is being pursued for use as PET tracers to image PDE10A distribution and function in the brain. nih.gov While the initial in vivo studies of one such tracer did not show target-specific accumulation, the underlying quinazoline (B50416) scaffold with the fluoroethoxy-pyrrolidinyl moiety remains a promising starting point for the design of future PDE10A inhibitors and imaging agents. nih.gov
Table 2: PDE10A Inhibition by a Pyrrolidinyl-Quinazoline Derivative
| Compound | Target Enzyme | Ki (nM) |
|---|
Monoamine Oxidase (MAO) and Other Enzyme Inhibition Profiles
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases like Parkinson's disease and depression. nih.govnih.gov Pyrrolidine derivatives have been investigated as MAO inhibitors. nih.gov
Specifically, novel chiral fluorinated pyrrolidine derivatives have been designed and synthesized, showing potent and selective inhibition of MAO-B. nih.gov One compound from this series exhibited an IC50 value of 0.019 µM for MAO-B, which was significantly more potent than the established drug safinamide. nih.gov The selectivity for MAO-B over MAO-A is a crucial aspect for therapeutic applications, and these derivatives have shown high selectivity indices. nih.gov The enhanced activity is attributed to improved hydrophobic interactions within the enzyme's active site, as suggested by molecular docking studies. nih.gov
Beyond MAOs, the versatile pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including inhibitors for enzymes like α-amylase and α-glucosidase, which are relevant in the context of type-2 diabetes. nih.gov
Table 3: MAO-B Inhibition by a Chiral Fluorinated Pyrrolidine Derivative
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| Compound D5 | MAO-B | 0.019 | 2440 |
Structure-Based Rationalization of Enzyme Binding and Selectivity
The understanding of how this compound derivatives bind to their respective enzyme targets is crucial for the rational design of more potent and selective inhibitors. X-ray co-crystal structures and molecular docking studies have provided detailed insights into these interactions. researchgate.netnih.govnih.gov
In the case of isatin sulfonamide inhibitors of caspases-3 and -7, structural studies have revealed that these molecules derive their selectivity by primarily interacting with the S2 subsite of the enzyme, as opposed to the S1 pocket targeted by many other inhibitors. researchgate.net This distinct binding mode is a key determinant of their selectivity profile.
For MAO-B inhibitors, molecular docking studies have indicated that enhanced hydrophobic interactions of fluorinated pyrrolidine derivatives contribute to their improved activity. nih.gov The fluorine atom can influence the lipophilicity and conformation of the molecule, leading to a more favorable fit within the hydrophobic active site of MAO-B.
Similarly, in the context of α-amylase and α-glucosidase inhibitors, docking studies have been employed to rationalize the experimental results and understand the binding interactions of pyrrolidine derivatives within the active sites of these enzymes. nih.gov These computational approaches are invaluable for optimizing the chemical structure of the derivatives to enhance their binding affinity and selectivity. nih.gov
Receptor Binding and Ligand-Receptor Interactions
In addition to enzyme inhibition, derivatives containing the this compound scaffold have been explored as ligands for various receptors, particularly dopamine (B1211576) receptors, which are implicated in a range of neurological and psychiatric conditions.
Dopamine Receptor Subtype Affinity and Selectivity (D2, D3, D4)
Dopamine receptors are classified into two main families, D1-like (D1 and D5) and D2-like (D2, D3, and D4). The development of subtype-selective ligands is a major goal in medicinal chemistry to achieve targeted therapeutic effects with fewer side effects. The this compound moiety has been incorporated into molecules designed to target these receptors.
A number of 2-aminotetralin derivatives, which can be considered structurally related to certain pyrrolidine-containing compounds, have shown high affinity for both D2 and D3 dopamine receptors. nih.gov Some of these compounds exhibit reasonable selectivity for D3 receptors. nih.gov The affinity of these ligands for the D2 receptor can be influenced by the type of radioligand (agonist or antagonist) used in binding assays, with agonist affinity data often considered more relevant for determining subtype selectivity. nih.gov
The development of compounds with high selectivity for the D3 receptor over the D2 subtype is challenging due to the structural similarities between these two receptors. However, achieving this selectivity is crucial for targeting specific neurological pathways. While specific data for a this compound-containing ligand's D2/D3/D4 affinity was not prominently available in the searched literature, the general principles of designing selective dopamine receptor ligands often involve subtle structural modifications to exploit the minor differences in the receptor binding pockets. The inclusion of a fluoroalkoxy group like 2-fluoroethoxy can influence a ligand's binding profile by altering its size, shape, and electronic properties, potentially leading to enhanced affinity and selectivity for a particular dopamine receptor subtype.
Vesicular Monoamine Transporter-2 (VMAT2) Inhibition and Binding
Derivatives of this compound are investigated for their potential to modulate the activity of the vesicular monoamine transporter-2 (VMAT2), a critical protein for the storage and release of neurotransmitters like dopamine. nih.gov The pyrrolidine scaffold, as a structural analogue to the piperidine (B6355638) ring found in potent VMAT2 inhibitors like lobelane (B1250731), has been a key area of research. acs.orgnih.gov Studies on lobelane analogues where the central piperidine ring is replaced by a pyrrolidine ring have revealed complex structure-activity relationships (SAR). acs.org
Research indicates that these pyrrolidine derivatives can interact with VMAT2 at multiple sites. nih.gov While some analogues compete for the dihydrotetrabenazine (B1670615) (DTBZ) binding site, others appear to inhibit transporter function through an alternative site. acs.orgnih.gov This dual-site interaction is suggested by marked inconsistencies between the compounds' binding affinities for the DTBZ site and their actual potency in inhibiting VMAT2 function, such as dopamine uptake. acs.org For instance, some pyrrolidine analogues are significantly more potent at inhibiting dopamine uptake than their binding affinity for the DTBZ site would suggest. acs.org
The potency of these compounds is highly sensitive to subtle structural changes. Modifications to the length of the linker between the pyrrolidine ring and aromatic substituents, as well as N-alkylation on the pyrrolidine nitrogen, can dramatically alter VMAT2 inhibition. acs.org For example, N-demethylated (nor-analogues) pyrrolidines often show optimal activity for both binding to the DTBZ site and inhibiting VMAT2 function. acs.org Pyrrolidine 22, a methylene-truncated analogue, was identified as a particularly potent inhibitor of dopamine uptake with a Ki of 9.3 nM. acs.org These findings underscore that relying solely on DTBZ-binding assays may not be sufficient for designing functionally effective VMAT2 inhibitors derived from this scaffold. acs.org
| Compound | VMAT2 [3H]DTBZ Binding Ki (μM) | VMAT2 [3H]DA Uptake Inhibition Ki (μM) |
|---|---|---|
| Pyrrolidine Analogue 18 | 2.75 | 0.140 |
| Pyrrolidine Analogue 19 | 5.61 | 0.270 |
| Pyrrolidine Analogue 22 | 1.64 | 0.0093 |
| Pyrrolidine Analogue 23 | 1.64 | 0.019 |
| Pyrrolidine Analogue 25 | 0.27 | 0.014 |
This table presents data for representative pyrrolidine analogues from related studies to illustrate the structure-activity relationships in VMAT2 inhibition. Data sourced from The Journal of Medicinal Chemistry. acs.org
Chemokine Receptor Modulation (e.g., CCR2, CCR5)
The pyrrolidine scaffold is a key structural element in the design of antagonists for chemokine receptors, particularly CCR2 and CCR5. nih.gov These receptors are involved in inflammatory responses, and their modulation is a therapeutic target for various diseases. nih.govplos.org Dual antagonists that can block both CCR2 and CCR5 are of significant interest, as they may offer broader efficacy. nih.govnih.govfrontiersin.org
Compounds incorporating a 1,3,4-trisubstituted pyrrolidine core have been developed as potent CCR5 receptor antagonists. nih.gov The development of these antagonists involves creating a three-dimensional pharmacophore model to guide the design of molecules that can effectively block the interaction between the HIV-1 envelope protein and the CCR5 receptor, thereby preventing viral entry. researchgate.net Small molecule CCR5 antagonists typically bind to a hydrophobic pocket formed by the transmembrane helices of the receptor, locking it in a conformation that prevents its function. wikipedia.org
Cenicriviroc, a notable dual CCR2/CCR5 antagonist, has demonstrated efficacy in reducing inflammation and fibrosis in preclinical models. nih.govplos.orgnih.gov Its mechanism involves inhibiting the infiltration of CCR2+ and CCR5+ monocytes and macrophages to sites of injury. nih.gov The development of such dual antagonists highlights the versatility of scaffolds that can be adapted to target multiple, closely related receptors. acs.org
| Compound Class | Target(s) | Reported Activity |
|---|---|---|
| 1,3,4-Trisubstituted Pyrrolidines | CCR5 | Potent anti-HIV activity. nih.govresearchgate.net |
| Pyrrolone Derivatives | CCR1/CCR2 (Dual) | Intracellular allosteric modulators. acs.org |
| Cenicriviroc | CCR2/CCR5 (Dual) | Anti-inflammatory and antifibrotic effects. nih.govplos.org |
| TAK-779 | CCR5/CCR2 (Dual) | First non-peptide CCR5 antagonist with dual activity. nih.gov |
This table summarizes representative classes of chemokine receptor antagonists that utilize or are related to the pyrrolidine scaffold.
Molecular Recognition and Binding Mode Analysis
Understanding how this compound derivatives are recognized at a molecular level is crucial for rational drug design. Binding mode analysis, often aided by molecular dynamics simulations and docking studies, helps to elucidate the specific interactions between the ligand and its protein target. nih.govtandfonline.com For pyrrolidine derivatives, these studies reveal how the molecule orients itself within the binding pocket to maximize favorable interactions. nih.govstaempflirecht.ch
The pyrrolidine ring itself serves as a versatile scaffold that can be functionalized to achieve specific binding properties. nih.govfrontiersin.org Molecular docking studies on various pyrrolidine derivatives have shown that they can establish key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of their target enzymes or receptors. tandfonline.comnih.gov For example, in studies of pyrrolidine derivatives as enzyme inhibitors, the docking poses often reveal hydrophobic interactions with residues like tryptophan, tyrosine, and isoleucine, and hydrogen bonding with residues such as arginine and aspartic acid. nih.gov
The analysis of binding modes helps explain observed structure-activity relationships. For instance, modeling studies can demonstrate why certain substituents on the pyrrolidine ring enhance potency while others diminish it. mdpi.com These computational approaches are essential for predicting the binding affinity of novel derivatives and for designing compounds with improved selectivity and efficacy. tandfonline.com
Investigation of Protein-Ligand Interactions
The interaction between a ligand, such as a this compound derivative, and its protein target is a complex process governed by a variety of non-covalent forces. osu.edu The study of these interactions is fundamental to understanding the ligand's biological activity and mechanism of action. nih.govjelsciences.com Key interactions that contribute to the stability of the protein-ligand complex include hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding and Hydrophobic Interactions
Hydrogen bonds are critical for the specificity and stability of protein-ligand complexes. In a this compound derivative, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the attached hydrogen (in a secondary amine) can act as a donor. Furthermore, the oxygen and highly electronegative fluorine atoms of the 2-fluoroethoxy side chain can serve as hydrogen bond acceptors. nih.gov The fluorine atom, in particular, can modulate complex hydrogen bond networks within a binding site, sometimes mediated by water molecules, which can either stabilize or destabilize a complex. nih.gov
Hydrophobic interactions also play a crucial role, driven by the tendency of nonpolar groups to be excluded from the aqueous environment and cluster together. The aliphatic carbon backbone of the pyrrolidine ring and the ethoxy chain contribute to the molecule's hydrophobic character. researchgate.net These nonpolar sections of the ligand can fit into hydrophobic pockets on the protein surface, forming favorable van der Waals contacts and displacing water molecules, which is an entropically favorable process. bohrium.comdocumentsdelivered.com The interplay between specific, directional hydrogen bonds and less specific, but significant, hydrophobic interactions ultimately determines the binding affinity and orientation of the ligand within the binding site. researchgate.net
Conformational Adaptability of the Pyrrolidine Moiety in Binding Pockets
A key advantage of the pyrrolidine scaffold in drug design is its conformational flexibility. nih.gov Unlike rigid aromatic rings, the five-membered pyrrolidine ring is non-planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This phenomenon, known as pseudorotation, allows the ring to adapt its shape to fit optimally within the three-dimensional architecture of a protein's binding pocket. nih.gov
The specific puckering of the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents. nih.govnih.gov For example, electronegative substituents at the C-4 position can favor specific Cγ-exo or Cγ-endo envelope conformers through stereoelectronic effects. nih.gov This control over the ring's conformation can be exploited to pre-organize the ligand into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific target. researchgate.net The ability of the pyrrolidine moiety to present its substituents in different spatial orientations allows it to engage with various residues in the binding pocket, making it a highly adaptable and valuable structural motif in medicinal chemistry. nih.govnih.gov Studies have shown that for proline residues in proteins, which contain a pyrrolidine ring, different puckers are favored in different structural contexts, highlighting the ring's inherent adaptability. nih.govresearchgate.net
Advanced Applications in Chemical Biology and Pre Clinical Research Using 3 2 Fluoroethoxy Pyrrolidine Derivatives
Development of Molecular Probes for Positron Emission Tomography (PET) Imaging
Derivatives of 3-(2-fluoroethoxy)pyrrolidine are instrumental in the synthesis of PET radiotracers. These tracers allow for the non-invasive, quantitative imaging of biological targets, providing critical insights into their function and distribution in living organisms. nih.govnih.gov
The unique expression patterns and activities of enzymes in various diseases make them compelling targets for molecular imaging. nih.gov Derivatives of this compound have been incorporated into ligands designed to image the activity of specific enzymes, such as phosphodiesterase 10A (PDE10A). nih.govresearchgate.net
One such derivative, (R)-7-(2-fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline, was developed as a potential PET ligand for imaging PDE10A, an enzyme highly expressed in the brain's striatal medium spiny neurons. nih.govresearchgate.net This compound, chosen for its amenability to radiolabeling and acceptable inhibitory potency, was synthesized and labeled with fluorine-18 (B77423) to produce a radiotracer, referred to as [¹⁸F]IV. nih.gov In vitro studies confirmed its moderate affinity for PDE10A. researchgate.net The radiosynthesis was achieved through nucleophilic substitution, yielding the tracer with high radiochemical purity (≥99%). nih.gov
While the development of PET tracers for enzymes like caspases, key mediators of apoptosis, is an active area of research, the direct application of this compound in published caspase probes is less documented. nih.govuantwerpen.benih.gov However, the principles established in the development of the PDE10A probe highlight the utility of this scaffold for creating enzyme-targeted imaging agents.
| Compound | Target Enzyme | Inhibitory Potency (Ki) | Binding Affinity (KD) | Reference |
|---|---|---|---|---|
| (R)-7-(2-fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline | PDE10A | 53 nM | 14 nM | nih.govresearchgate.net |
PET imaging is a powerful tool for conducting receptor occupancy studies, which are essential for the development of new drugs targeting the central nervous system (CNS). nih.gov These studies can determine if a drug engages its intended receptor in the brain and at what dose. nih.gov Pyrrolidine-based structures have been explored for imaging various receptors, including the cannabinoid type-1 (CB1) receptor. nih.gov
A 3-fluoro-ethoxy pyrrolidin-2-one analog, known as FEPEP, was synthesized and evaluated as a potential PET ligand for CB1 receptors. nih.gov In ex vivo studies using rats, FEPEP demonstrated the ability to readily enter the brain and bind with high selectivity to CB1 receptors. When the animals were pretreated with rimonabant, a known CB1 receptor antagonist, the brain uptake of FEPEP was significantly reduced, confirming its specific binding to the target receptor. nih.gov This type of blocking study is fundamental to validating a tracer's utility for receptor occupancy measurements. nih.govnih.gov Similarly, studies with other PET tracers in animal models have confirmed specific binding through significant signal reduction after administration of a blocking agent. nih.gov
| Compound | Target Receptor | Condition | Maximal Uptake in Frontal Cortex (ng/g) | Reference |
|---|---|---|---|---|
| FEPEP | CB1 | Baseline | ~48.0 | nih.gov |
| Pretreatment with Rimonabant | ~17.3 | nih.gov |
A critical step in the evaluation of a new CNS PET tracer is the characterization of its pharmacokinetic profile in the brain, specifically its uptake and washout rates. nih.gov An ideal tracer should exhibit high uptake in target-rich regions and faster washout from non-target regions to provide a good signal-to-background ratio. nih.gov
The PDE10A radiotracer [¹⁸F]IV, which contains the 2-fluoroethoxy-pyrrolidinyl-quinazoline structure, was evaluated in female CD-1 mice. nih.govresearchgate.net The tracer entered the brain rapidly, achieving a peak uptake of 2.3% of the injected dose per gram of tissue (% ID/g) in the striatum just 5 minutes after injection. researchgate.net However, subsequent in vivo blocking studies and ex vivo autoradiography revealed no significant difference in accumulation between target and non-target regions, indicating a lack of specific binding in the living model. researchgate.net This finding, while demonstrating the tracer's excellent brain penetration, ultimately showed it was unsuitable for specifically imaging PDE10A. researchgate.net This underscores the rigorous evaluation process where high brain uptake alone is insufficient for a successful PET tracer.
Design of Tool Compounds for Investigating Biological Pathways
Beyond imaging, this compound derivatives serve as foundational structures for creating tool compounds. These molecules are designed to interact with specific biological targets, such as enzymes or receptors, to help researchers investigate and understand complex biological pathways. nih.govnih.gov
Selective inhibitors are indispensable tools for dissecting biological pathways. biorxiv.org By blocking the activity of a single component, researchers can observe the downstream effects and infer the component's role within the pathway. The pyrrolidine (B122466) scaffold is featured in numerous inhibitors targeting a wide range of proteins. nih.govnih.govepfl.ch
The development of the PDE10A ligand (R)-7-(2-fluoroethoxy)-6-methoxy-4-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)quinazoline provides an example of a compound with potential as a selective inhibitor. nih.gov With an in vitro inhibitory potency (Ki) of 53 nM against PDE10A, it can be used as a tool compound to probe the function of this enzyme in cellular signaling cascades. nih.gov PDE10A is a key enzyme in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are crucial second messengers. researchgate.net By selectively inhibiting PDE10A in research settings, the specific pathways linking its function to neurotransmission can be further elucidated. researchgate.net
The development of novel therapeutic agents and research tools relies heavily on in vitro assays for initial screening, target validation, and discovering mechanisms of action. nih.govresearchgate.net Derivatives of this compound are frequently characterized using such assays.
For instance, the characterization of potential CB1 receptor ligands, including the 3-fluoro-ethoxy analog FEPEP, involved in vitro binding assays to determine their potency and selectivity. These assays demonstrated that FEPEP binds to CB1 receptors with very high potency, exhibiting a binding affinity constant (Kb) of less than 1 nM. nih.gov Similarly, the development of the PDE10A ligand involved in vitro investigations of its inhibitory potency against a panel of phosphodiesterases to confirm its selectivity for the PDE10A subtype. nih.gov These in vitro experiments are a crucial first step, providing essential data that guides the decision to advance a compound to more complex and resource-intensive pre-clinical animal studies. nih.govresearchgate.net
Based on the available research, there is currently insufficient public data to generate a detailed article on the specific applications of "this compound" and its derivatives within the highly specialized contexts you have outlined.
Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible without the necessary scientific literature.
Analytical Methodologies for the Characterization and Quantification of 3 2 Fluoroethoxy Pyrrolidine in Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of 3-(2-fluoroethoxy)pyrrolidine by probing the interactions of the molecule with electromagnetic radiation. These techniques are indispensable for confirming the identity and elucidating the structural features of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19)—NMR provides a detailed map of the molecular skeleton, connectivity, and chemical environment of the atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the pyrrolidine (B122466) ring protons and the fluoroethoxy side chain. The fluorine atom will induce splitting in adjacent proton signals (²J-H,F and ³J-H,F couplings), which is a key diagnostic feature.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹J-C,F), and the adjacent carbon will also show a smaller two-bond coupling (²J-C,F). These couplings are definitive indicators of the fluoroethoxy group's presence and position.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for characterization. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The spectrum for this compound is expected to show a single primary signal, likely a triplet, due to coupling with the two adjacent protons on the ethyl chain. The chemical shift of this signal provides direct evidence of the fluorine atom's chemical environment. ucsb.educolorado.edu
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.50 | dt | -O-CH₂-CH₂ -F |
| ¹H | ~3.70 | t | -O-CH₂ -CH₂-F |
| ¹H | ~3.90 | m | Pyrrolidine CH -3 |
| ¹H | ~2.80 - 3.20 | m | Pyrrolidine CH₂ -2, CH₂ -5 |
| ¹H | ~1.80 - 2.20 | m | Pyrrolidine CH₂ -4 |
| ¹H | ~2.50 | br s | NH |
| ¹³C | ~82 | d, ¹JCF ≈ 170 Hz | -O-CH₂-C H₂-F |
| ¹³C | ~69 | d, ²JCF ≈ 20 Hz | -O-C H₂-CH₂-F |
| ¹³C | ~78 | s | Pyrrolidine C H-3 |
| ¹³C | ~50 | s | Pyrrolidine C H₂-2 |
| ¹³C | ~45 | s | Pyrrolidine C H₂-5 |
| ¹³C | ~32 | s | Pyrrolidine C H₂-4 |
| ¹⁹F | ~ -225 | t | -CH₂-F |
Note: The data in the table is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components. dtic.milvscht.cz
Key expected vibrational bands include:
N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ corresponding to the secondary amine of the pyrrolidine ring. dtic.mil
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the pyrrolidine ring and the ethyl chain. vscht.cz
C-O Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.
C-F Stretch: A strong absorption, typically found in the 1000-1100 cm⁻¹ range, which can sometimes overlap with the C-O stretch. The presence of a very intense band in this region is highly suggestive of the C-F bond.
N-H Bend: A moderate absorption around 1590-1650 cm⁻¹ may be observed for the N-H bending vibration.
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (C₆H₁₂FNO), the expected exact mass of the molecular ion [M]⁺ would be approximately 133.0903 u. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Under electron ionization (EI), the molecule would likely undergo fragmentation. Predicted fragmentation pathways include:
Cleavage of the C-O bond, leading to the loss of the fluoroethoxy group or the pyrrolidinyl group.
Loss of a fluoroethyl radical (•CH₂CH₂F), resulting in a fragment corresponding to the 3-hydroxypyrrolidine cation.
Fragmentation of the pyrrolidine ring itself, a common pathway for cyclic amines. rdd.edu.iq
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 133 | [C₆H₁₂FNO]⁺ | Molecular Ion (M⁺) |
| 132 | [M-H]⁺ | Loss of a hydrogen atom |
| 86 | [C₅H₈NO]⁺ | Loss of CH₂F |
| 70 | [C₄H₈N]⁺ | Cleavage of the side chain and rearrangement |
| 63 | [C₂H₄FO]⁺ | Fluoroethoxy cation |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities. These methods are central to both the purification of the compound and the analytical determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds and for their purification via preparative HPLC. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Because the compound lacks a strong chromophore, UV detection can be challenging at standard wavelengths (e.g., 254 nm). Detection may be more effective at lower wavelengths (~200-210 nm) or by using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For quantitative analysis, derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.gov Method validation according to established guidelines is crucial to ensure accuracy and precision. vscht.cz
When this compound is synthesized with a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), for use in Positron Emission Tomography (PET), the determination of radiochemical purity is mandatory. mdpi.comradiologykey.com Radiochemical purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com
Radio-HPLC: This is the gold standard for determining radiochemical purity. The HPLC system is equipped with a radioactivity detector (e.g., a NaI scintillator) in series with a conventional detector (e.g., UV). radiologykey.com The system separates the desired ¹⁸F-labeled product from radiolabeled impurities, such as unreacted [¹⁸F]fluoride, and other radioactive byproducts. The relative amount of each radioactive species is determined by integrating the peaks in the radio-chromatogram. ymaws.com
Radio-TLC: Radio-Thin Layer Chromatography is a simpler, faster method often used for in-process quality control and for final product release testing. nih.gov A small spot of the radiolabeled compound is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The mobile phase is chosen to effectively separate the intact radiolabeled product from potential impurities like free [¹⁸F]fluoride. After development, the distribution of radioactivity on the plate is measured with a radio-TLC scanner to quantify the radiochemical purity. mdpi.comresearchgate.net
Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research Matrices
The precise characterization and quantification of this compound are fundamental for its application in research and development. Advanced analytical methodologies are employed to ensure the structural integrity and purity of the compound, as well as to determine its concentration in various experimental matrices. These techniques predominantly include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) coupled with chromatographic methods for both qualitative and quantitative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms closer to the electronegative fluorine and oxygen atoms will be observed at a lower field (higher ppm values). The spectrum will show distinct signals for the four unique carbon atoms of the pyrrolidine ring and the two carbons of the fluoroethoxy side chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural verification.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular mass of the compound. In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. The exact mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like pyrrolidine derivatives, GC-MS is a valuable tool for both separation and identification. The compound would be separated on a GC column and subsequently ionized and fragmented. The resulting mass spectrum would show a characteristic fragmentation pattern that can be used for identification purposes.
Quantitative Analysis using Chromatographic Techniques
For the quantification of this compound in research matrices, such as in reaction mixtures or biological samples, chromatographic methods coupled with sensitive detectors are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method would likely be suitable for this compound. The choice of a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent) would be critical for achieving good separation. Detection could be achieved using a UV detector if the molecule contains a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the quantification of this compound, even at very low concentrations. This technique is particularly useful for analyzing complex matrices. By monitoring a specific mass transition for the compound of interest (Selected Reaction Monitoring or SRM), high specificity and low limits of detection can be achieved.
The following tables summarize the expected analytical data for this compound based on the analysis of related structures and general principles of analytical chemistry.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H on C adjacent to F | 4.40 - 4.60 | Triplet of triplets (tt) | J(H,H) ≈ 4-5, J(H,F) ≈ 47-48 |
| H on C adjacent to O | 3.60 - 3.80 | Triplet (t) | J(H,H) ≈ 4-5 |
| Pyrrolidine ring protons | 1.80 - 3.20 | Multiplets (m) | - |
| NH proton | Variable | Broad singlet (br s) | - |
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | 134.0925 | [M+H]⁺ |
| GC-MS (EI) | - | 133, 114, 86, 70 | Molecular ion and major fragments |
Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | MS or ELSD |
Q & A
Q. What are the key synthetic routes for 3-(2-fluoroethoxy)pyrrolidine, and how can reaction conditions be optimized for high purity?
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, where a pyrrolidine precursor reacts with a fluorinated alkylating agent (e.g., 2-fluoroethyl tosylate). Transition metal catalysis (e.g., Pd or Cu) may enhance regioselectivity and yield . Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (0–60°C), and stoichiometric ratios to minimize side products like over-alkylation . Post-synthesis purification via column chromatography or recrystallization is recommended for high-purity outputs.
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the structure, particularly the fluorine substituent’s position and electronic environment. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are synthesized .
Q. How does the 2-fluoroethoxy group influence the compound’s physicochemical properties?
The 2-fluoroethoxy group increases lipophilicity (logP ~1.2–1.5) compared to non-fluorinated analogs, enhancing membrane permeability. Fluorine’s electronegativity also stabilizes adjacent bonds, improving metabolic stability against oxidative degradation. Computational studies (e.g., DFT) predict reduced basicity of the pyrrolidine nitrogen due to electron-withdrawing effects .
Advanced Research Questions
Q. What strategies mitigate low yields in fluorinated pyrrolidine synthesis?
Low yields often arise from competing elimination or incomplete substitution. Strategies include:
- Using bulky bases (e.g., KOtBu) to favor SN2 mechanisms over elimination .
- Microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions .
- Introducing directing groups (e.g., Boc-protected amines) to enhance regiochemical control .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurotransmitter receptor interactions?
SAR studies should systematically modify the pyrrolidine ring (e.g., stereochemistry at C3) and fluorinated sidechain length. Radioligand binding assays (e.g., for serotonin 5-HT₁A or dopamine D₂ receptors) can quantify affinity changes. Molecular docking simulations (using Schrödinger Suite or AutoDock) identify key interactions, such as hydrogen bonding with the fluorine atom or hydrophobic contacts with the ethoxy group .
Q. What methodologies resolve conflicting data on the compound’s metabolic stability in preclinical models?
Contradictory results may stem from species-specific cytochrome P450 (CYP) metabolism. Cross-species microsomal stability assays (human vs. rodent) clarify metabolic pathways. Isotopic labeling (e.g., ¹⁸F or ¹⁴C) tracks metabolite formation via LC-MS/MS. Co-administration with CYP inhibitors (e.g., ketoconazole) identifies dominant enzymatic pathways .
Q. How can computational modeling predict the impact of fluorine substitution on biological activity?
Density Functional Theory (DFT) calculates electronic effects (e.g., dipole moments, HOMO-LUMO gaps) to correlate with receptor binding. Molecular Dynamics (MD) simulations assess conformational flexibility in aqueous and lipid environments. Quantitative Structure-Activity Relationship (QSAR) models integrate these data to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
